2-(6-Chloropyridazin-4-yl)acetic acid
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Overview
Description
2-(6-Chloropyridazin-4-yl)acetic acid is a chemical compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloropyridazine with chloroacetic acid under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of 2-(6-Chloropyridazin-4-yl)acetic acid may involve large-scale chlorination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Chloropyridazin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(6-Chloropyridazin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 2-(6-Chloropyridazin-3-yl)acetic acid
- 2-(6-Chloropyridazin-4-yl)piperidin-4-yl acetic acid
- 2-(6-Chloropyridazin-3-yl)amino acetic acid
Comparison: Compared to similar compounds, 2-(6-Chloropyridazin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridazine ring, which may confer distinct chemical and biological properties. Its chlorine substitution at the 6-position and the presence of an acetic acid moiety make it a versatile compound for various applications .
Properties
Molecular Formula |
C6H5ClN2O2 |
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Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-(6-chloropyridazin-4-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-1-4(2-6(10)11)3-8-9-5/h1,3H,2H2,(H,10,11) |
InChI Key |
QTEBJBNJJATETR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1Cl)CC(=O)O |
Origin of Product |
United States |
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